Technical Monograph: 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Technical Monograph: 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Executive Summary
This technical guide profiles 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide , a critical electrophilic intermediate in the synthesis of bioactive benzothiazole derivatives. Characterized by a privileged 2-aminobenzothiazole scaffold fused with a reactive
Its primary utility lies in its dual functionality: the benzothiazole core provides inherent biological affinity (often targeting enzymes like DprE1 in Mycobacterium tuberculosis or acting as an isostere for purines), while the chloroacetamide moiety facilitates rapid
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The compound is a crystalline solid, typically off-white to pale yellow, exhibiting limited water solubility but high solubility in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
| Common Name | |
| CAS Number | 3268-74-4 (Referenced as intermediate) |
| Molecular Formula | |
| Molecular Weight | 270.73 g/mol |
| Physical State | Crystalline Solid |
| Melting Point | >160 °C (Class range: 170–220 °C depending on purity) |
| Solubility | Soluble in DMF, DMSO, |
| LogP (Predicted) | ~3.05 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Synthetic Methodology
The synthesis of 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide proceeds via the N-acylation of 2-amino-6-ethoxybenzothiazole with chloroacetyl chloride. This reaction requires careful control of basicity to neutralize the HCl byproduct without hydrolyzing the labile C-Cl bond.
Protocol A: Standard Acylation (Benzene/Triethylamine)
Rationale: This method uses a non-polar solvent to precipitate the product, simplifying isolation.
Reagents:
-
Precursor: 2-Amino-6-ethoxybenzothiazole (1.0 equiv, ~12 mmol)
-
Reagent: Chloroacetyl chloride (1.1 equiv, ~13 mmol)
-
Base: Triethylamine (
) (1.2 equiv) -
Solvent: Dry Benzene (or Dichloromethane for safer handling)
Step-by-Step Procedure:
-
Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar and a drying tube (
), dissolve 2-amino-6-ethoxybenzothiazole (2.33 g) in dry benzene (40 mL). -
Base Addition: Add triethylamine (1.7 mL) to the solution. Cool the mixture to 0–5 °C in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.0 mL) dropwise over 15 minutes. Caution: Exothermic reaction. Evolution of HCl fumes possible if base is insufficient.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: Benzene:Methanol 9:1).[1][2]
-
Workup: The product typically precipitates.[1] Filter the solid and wash with cold benzene to remove unreacted amine and triethylamine hydrochloride salts.
-
Purification: Recrystallize the crude solid from absolute ethanol to yield needle-like crystals.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the singlet at ~4.5 ppm corresponding to the protons.
Visualization: Synthesis Pathway
The following diagram illustrates the acylation mechanism and critical process nodes.
Caption: Figure 1. Acylation mechanism showing the nucleophilic attack of the exocyclic amine on the acid chloride, buffered by triethylamine.
Reactivity & Downstream Derivatization
The
Functionalization Strategy
Researchers typically displace the chloride with secondary amines (e.g., morpholine, piperazine) or thiols. This reaction is generally performed in acetone or DMF using Potassium Carbonate (
General Protocol for Substitution:
-
Mix: Dissolve the chloro-intermediate (1 equiv) and the nucleophile (1.1 equiv) in Acetone.
-
Base: Add anhydrous
(1.5 equiv). -
Reflux: Heat at reflux for 6–12 hours.
-
Isolate: Pour into ice water; filter the precipitate.
Visualization: Derivatization Workflow
Caption: Figure 2. Divergent synthesis pathways utilizing the chloro-linker for library generation.
Biological Context & Applications
The 6-ethoxy-benzothiazole moiety is a pharmacophore often explored for its ability to modulate biological targets via hydrogen bonding (amide linker) and hydrophobic interactions (benzothiazole ring).
-
Antimicrobial Activity: Analogues of this compound (specifically the 6-chloro variant) have demonstrated inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a vital enzyme in the cell wall synthesis of Mycobacterium tuberculosis [1, 2].[3] The 6-ethoxy derivative is often synthesized to probe the steric and electronic requirements of this binding pocket.
-
Anticancer Potential: Benzothiazole-piperazine conjugates derived from this intermediate show cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines [3].[2] The chloroacetamide itself acts as a covalent probe in chemoproteomics to identify hyper-reactive cysteine residues in proteins.
-
Analytical Standard: Used as a reference standard for impurity profiling in the synthesis of complex benzothiazole drugs (e.g., Riluzole analogues).
Safety & Handling
-
Hazard Class: Alkylating Agent.
-
Skin/Eye: Causes severe irritation.[4] The chloroacetamide moiety is a potent skin sensitizer (contact dermatitis).
-
Inhalation: Destructive to mucous membranes. Handle only in a fume hood.
-
Storage: Store in a cool, dry place under inert gas (
). Moisture sensitive (hydrolysis of C-Cl bond over time).
References
-
Benchchem. 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide Properties and Applications. Retrieved from
-
PubChem. N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Compound Summary. National Library of Medicine. Retrieved from [4]
-
Gurdal, E. E., et al. (2015).[1] Cytotoxic activities of some benzothiazole-piperazine derivatives.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Retrieved from
-
ChemDiv. Compound 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. Retrieved from
